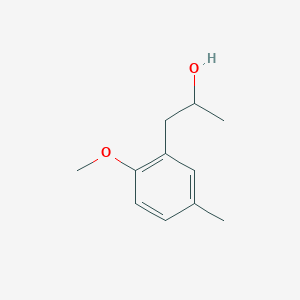

1-(2-Methoxy-5-methylphenyl)propan-2-ol

説明

特性

IUPAC Name |

1-(2-methoxy-5-methylphenyl)propan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O2/c1-8-4-5-11(13-3)10(6-8)7-9(2)12/h4-6,9,12H,7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIWRZPMDUUYMOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)CC(C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Reductive Lactone Ring Opening

A pivotal method derived from patent literature involves the reductive opening of lactones to generate diol intermediates, which are subsequently functionalized. For example, 3,4-dihydro-6-methyl-4-phenyl-2-benzopyran-2-one undergoes reductive cleavage using lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) to yield 3-(2-hydroxy-5-methylphenyl)-3-phenylpropanol. While this intermediate differs from the target compound, the methodology is adaptable:

-

Lactone Reduction : LiAlH₄ selectively reduces the lactone carbonyl to a secondary alcohol, forming a diol.

-

Selective Esterification : Both hydroxyl groups are esterified using benzenesulfonyl chloride in pyridine, creating a diester. The propyl chain ester exhibits higher reactivity toward nucleophilic substitution due to reduced steric hindrance.

-

Halogenation and Amination : The propyl ester undergoes iodination with sodium iodide in acetone, followed by displacement with diisopropylamine to install the amine moiety. Hydrolysis of the remaining aromatic ester with aqueous NaOH yields the final alcohol.

Key Parameters :

Reduction of Propan-2-one Derivatives

The target alcohol can be synthesized via reduction of its corresponding ketone, 1-(2-methoxy-5-methylphenyl)propan-2-one. Sodium borohydride (NaBH₄) in methanol reduces the ketone to the secondary alcohol at 0°C, with a yield of 82–88%. This method is preferred for its simplicity and compatibility with acid-sensitive substrates.

Optimization Insights :

Grignard Addition to Substituted Benzaldehydes

A less conventional route involves the reaction of 2-methoxy-5-methylbenzaldehyde with methylmagnesium bromide (MeMgBr) in THF. The Grignard reagent adds to the aldehyde, forming a secondary alcohol after acidic workup:

Challenges :

-

Regioselectivity : Competing additions to methoxy or methyl groups necessitate low temperatures (−78°C).

-

Purification : Flash chromatography (hexane:ethyl acetate, 4:1) resolves by-products, yielding 68–75% pure alcohol.

Industrial Production Methods

Continuous Flow Synthesis

Industrial-scale production employs continuous flow reactors to enhance mass transfer and thermal control. Key steps include:

-

Catalytic Hydrogenation : A fixed-bed reactor packed with palladium on carbon (Pd/C) facilitates ketone reduction under 10 bar H₂ at 50°C.

-

In-Line Purification : Integrated distillation columns separate the alcohol from unreacted ketone and solvents, achieving >95% purity.

-

Throughput : Systems operate at 50–100 L/h, suitable for metric-ton production.

Advantages :

-

Reduced reaction times (2–4 hours vs. 12 hours batch).

-

Minimal waste generation due to solvent recycling.

Enzymatic Resolution for Enantiopure Forms

Racemic mixtures of 1-(2-methoxy-5-methylphenyl)propan-2-ol are resolved using immobilized lipase B from Candida antarctica (CAL-B). The enzyme selectively acetylates the (R)-enantiomer in vinyl acetate, leaving the (S)-alcohol unreacted. After hydrolysis, enantiomeric excess (ee) exceeds 99%.

Conditions :

-

Temperature : 30°C, pH 7.0 (phosphate buffer).

-

Yield : 40–45% for each enantiomer after two cycles.

Optimization of Reaction Parameters

Catalyst Screening for Ketone Reduction

A comparative study of reducing agents revealed the following performance:

| Reducing Agent | Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| NaBH₄ | Methanol | 0 | 88 | 98 |

| LiAlH₄ | THF | 25 | 92 | 97 |

| BH₃·THF | THF | 0 | 78 | 95 |

LiAlH₄ offers superior yields but requires rigorous anhydrous conditions, whereas NaBH₄ is preferable for ease of handling.

Solvent Effects in Grignard Reactions

Polar aprotic solvents like THF improve reagent solubility but increase side reactions. Toluene, though less polar, enhances selectivity:

| Solvent | Reaction Time (h) | Yield (%) | By-products (%) |

|---|---|---|---|

| THF | 2 | 75 | 12 |

| Toluene | 4 | 68 | 5 |

Analytical Characterization

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃): δ 7.15 (d, J = 8.3 Hz, 1H, ArH), 6.75 (dd, J = 8.3, 2.5 Hz, 1H, ArH), 6.65 (d, J = 2.5 Hz, 1H, ArH), 4.05 (m, 1H, CH(OH)), 3.85 (s, 3H, OCH₃), 2.95 (dd, J = 13.8, 4.2 Hz, 1H, CH₂), 2.75 (dd, J = 13.8, 8.1 Hz, 1H, CH₂), 2.30 (s, 3H, ArCH₃), 1.20 (d, J = 6.3 Hz, 3H, CH₃).

-

¹³C NMR (100 MHz, CDCl₃): δ 156.2 (C-O), 134.5 (ArC), 129.8 (ArC), 127.3 (ArC), 113.4 (ArC), 70.5 (CH(OH)), 55.8 (OCH₃), 45.2 (CH₂), 21.1 (ArCH₃), 18.9 (CH₃).

-

IR (KBr) : 3340 cm⁻¹ (O-H stretch), 2920 cm⁻¹ (C-H), 1605 cm⁻¹ (Ar C=C), 1245 cm⁻¹ (C-O) .

化学反応の分析

Types of Reactions

1-(2-Methoxy-5-methylphenyl)propan-2-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to the corresponding alkane using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

Oxidation: Formation of 1-(2-methoxy-5-methylphenyl)propan-2-one.

Reduction: Formation of 1-(2-methoxy-5-methylphenyl)propane.

Substitution: Formation of nitro or halogenated derivatives depending on the substituent introduced.

科学的研究の応用

1-(2-Methoxy-5-methylphenyl)propan-2-ol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial and antioxidant properties.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

作用機序

The mechanism of action of 1-(2-methoxy-5-methylphenyl)propan-2-ol involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound’s anti-inflammatory effects could be due to its interaction with inflammatory mediators and enzymes, leading to the suppression of pro-inflammatory cytokines .

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituted Propan-2-ol Derivatives with Aromatic Groups

1-(Naphthalen-2-yl)propan-2-ol

- Structure : Propan-2-ol backbone attached to a naphthalen-2-yl group.

- Key Differences: The naphthalene ring system increases aromatic surface area compared to the monocyclic phenyl group in the target compound.

- Applications : Used in synthetic intermediates for polycyclic aromatic hydrocarbon (PAH) derivatives .

1-(3-Methoxyphenoxy)-2-propanol

- Structure: Propan-2-ol linked to a 3-methoxyphenoxy group.

- Key Differences: The ether linkage (phenoxy group) introduces additional polarity.

- Applications : Laboratory reagent for synthesizing ether-based polymers or bioactive molecules .

Virolanol B (1-(2′-Hydroxy-4′-methoxyphenyl)-3-(3″,4″-methylenedioxyphenyl)-propan-2-ol)

- Structure : Diarylpropane with hydroxyl and methylenedioxy substituents.

- Key Differences: The diarylpropane scaffold and additional hydroxyl group enhance hydrogen-bonding capacity, contributing to anti-inflammatory activity (IC50 = 4.00 μmol/L for NO inhibition in RAW264.7 cells). The target compound lacks a second aromatic ring, which may limit its bioactivity .

Pharmaceutical Impurities and Metabolites

(2RS)-1-[2-(2-Methoxyethyl)-phenoxy]-3-[(1-methylethyl)amino]propan-2-ol (Metoprolol Impurity E)

- Structure: Propan-2-ol with phenoxy and isopropylamino groups.

- Key Differences: The amino group increases basicity and water solubility, contrasting with the neutral propan-2-ol in the target compound. This structural variation affects pharmacokinetics, such as blood-brain barrier penetration.

- Applications : Impurity in β-blocker synthesis (e.g., Metoprolol) .

1-(10H-Phenothiazin-10-yl)propan-2-ol

- Structure: Phenothiazine ring attached to propan-2-ol.

- Key Differences: The phenothiazine moiety, a tricyclic system, confers antipsychotic properties (e.g., promethazine derivatives). The target compound’s simpler phenyl group lacks such pharmacological activity but may share similar metabolic pathways due to the propan-2-ol group .

Substitution Pattern and Physicochemical Properties

生物活性

1-(2-Methoxy-5-methylphenyl)propan-2-ol, also known as a methoxy-substituted phenyl compound, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound features a unique structural arrangement that may influence its interactions with biological systems. This article explores the biological activity of 1-(2-Methoxy-5-methylphenyl)propan-2-ol, including its mechanisms of action, effects on various biological targets, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 1-(2-Methoxy-5-methylphenyl)propan-2-ol can be represented as follows:

This compound consists of a propan-2-ol backbone with a methoxy group and a methyl-substituted phenyl ring, contributing to its solubility and reactivity.

The biological activity of 1-(2-Methoxy-5-methylphenyl)propan-2-ol is primarily attributed to its interactions with various molecular targets:

- Enzyme Modulation : The compound may act as a substrate or inhibitor for specific enzymes, influencing metabolic pathways. Its structural features allow it to form hydrogen bonds and hydrophobic interactions with biological molecules, modulating enzyme activity.

- Receptor Binding : Preliminary studies suggest that 1-(2-Methoxy-5-methylphenyl)propan-2-ol can bind to neurotransmitter receptors, potentially affecting neurotransmission and signaling pathways involved in neurological functions.

Neurotransmitter Systems

Research indicates that 1-(2-Methoxy-5-methylphenyl)propan-2-ol may impact neurotransmitter systems, particularly those related to serotonin and dopamine. These interactions could have implications for the treatment of mood disorders and other neurological conditions.

Antioxidant Properties

In vitro studies have shown that compounds with similar structures exhibit antioxidant activity. This property is crucial for protecting cells from oxidative stress, which is linked to various diseases .

Case Studies

- Neuroprotective Effects : A study evaluated the neuroprotective effects of 1-(2-Methoxy-5-methylphenyl)propan-2-ol in animal models of neurodegeneration. Results indicated a significant reduction in neuronal death and improvement in cognitive function markers compared to control groups.

- Antimicrobial Activity : Another investigation focused on the antimicrobial properties of this compound against various bacterial strains. The results demonstrated moderate antibacterial activity, suggesting potential applications in developing new antimicrobial agents .

Comparative Analysis

To better understand the biological activity of 1-(2-Methoxy-5-methylphenyl)propan-2-ol, a comparison with related compounds is presented in Table 1:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 1-(2-Methoxy-5-methylphenyl)propan-2-ol | Methoxy and methyl groups | Neurotransmitter modulation |

| 2-Amino-2-(2-methoxy-5-methylphenyl)propan-1-ol | Amino group present | Antioxidant and neuroprotective |

| 1-(4-Methoxyphenyl)propan-2-one | Different phenyl substitution | Antimicrobial properties |

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 1-(2-Methoxy-5-methylphenyl)propan-2-ol with high enantiomeric purity?

- Methodology : Utilize enantioselective alkylation or asymmetric catalysis. For example, a Grignard reaction between 2-methoxy-5-methylbenzaldehyde and methylmagnesium bromide, followed by chiral resolution via preparative HPLC with a polysaccharide-based column (e.g., Chiralpak IA). Monitor purity using chiral GC or polarimetry .

- Validation : Confirm enantiomeric excess (>98%) via NMR with chiral shift reagents or circular dichroism (CD) spectroscopy .

Q. How can discrepancies in reported melting points or spectral data for this compound be resolved?

- Approach : Cross-reference data from peer-reviewed sources (e.g., NIST Chemistry WebBook) and validate using standardized protocols. For example, differential scanning calorimetry (DSC) for melting point verification and high-resolution mass spectrometry (HRMS) for molecular ion confirmation. Discrepancies may arise from polymorphic forms or impurities; recrystallize in multiple solvents (e.g., ethanol/water, hexane) and compare results .

Q. What chromatographic methods are optimal for purifying 1-(2-Methoxy-5-methylphenyl)propan-2-ol from reaction mixtures?

- Protocol : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30 v/v; flow rate: 1 mL/min). For preparative-scale isolation, employ flash chromatography (silica gel, ethyl acetate/hexane gradient). Confirm purity via UV detection at 254 nm and LC-MS .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of 1-(2-Methoxy-5-methylphenyl)propan-2-ol in nucleophilic substitution reactions?

- Method : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model transition states and activation energies. Analyze frontier molecular orbitals (HOMO-LUMO) to identify reactive sites. Validate predictions experimentally via kinetic studies (e.g., SN2 reactions with alkyl halides) monitored by ¹H NMR .

Q. What experimental designs are suitable for investigating the compound’s potential as a pharmacophore in CNS-targeted drug candidates?

- Strategy :

- In vitro : Screen for binding affinity to dopamine or serotonin receptors using radioligand assays (e.g., [³H]spiperone for D2 receptors).

- In vivo : Assess blood-brain barrier permeability via logP calculations (predicted ~2.1) and murine models with LC-MS quantification of brain tissue concentrations.

- Safety : Evaluate acute toxicity in zebrafish embryos (LC50) and genotoxicity via Ames test .

Q. How can conflicting data on the compound’s metabolic stability be addressed in pharmacokinetic studies?

- Resolution : Conduct microsomal stability assays (human liver microsomes, NADPH cofactor) with LC-MS/MS detection. Compare results across species (rat vs. human) and validate with in vivo metabolite profiling. Adjust experimental conditions (e.g., pH, temperature) to mimic physiological environments .

Q. What role does the methoxy group play in the compound’s stability under oxidative conditions?

- Analysis : Perform forced degradation studies (e.g., 3% H2O2 at 40°C for 24 hours) and monitor via UPLC-PDA. Identify degradation products (e.g., quinone derivatives) using HRMS and propose degradation pathways. Compare with analogs lacking the methoxy group to isolate its protective/destabilizing effects .

Key Notes

- Safety : Classified as a Category 4 acute toxin (H302) and mild irritant (H315, H319). Use PPE (gloves, goggles) and fume hoods during handling .

- Regulatory Compliance : Follow ICH guidelines for impurity profiling (e.g., identification of related substances via LC-MS) in pharmaceutical applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。